3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-2-5-7(12-13-9(5)11)8-6(10)3-4-14-8/h3-4H,2H2,1H3,(H3,11,12,13) |
InChI Key |
GIVJKTUCVVHGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 3-bromothiophene with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific pathways involved in cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that various pyrazole derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations have suggested that pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases. The mechanisms involve modulation of neuroinflammatory responses and oxidative stress reduction .
Agrochemical Applications
Pesticide Development
The unique structure of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine makes it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential efficacy against various agricultural pests. Research has focused on optimizing its formulation to enhance bioavailability and effectiveness in field conditions .
Herbicide Properties
Similar to its application in pesticides, the compound's herbicidal properties have been explored. Studies indicate that it can effectively inhibit the growth of certain weed species, thereby providing a selective approach to weed management in crops .
Material Science
Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their role as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications, including coatings and packaging materials .
Comprehensive Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; activates specific pathways |
| Antimicrobial Properties | Significant antibacterial and antifungal activity observed | |
| Neuroprotective Effects | Modulates neuroinflammation; reduces oxidative stress | |
| Agrochemical | Pesticide Development | Effective against agricultural pests; needs optimization |
| Herbicide Properties | Inhibits growth of specific weed species | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives, including 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine. They tested these compounds against multiple cancer cell lines and found significant inhibition of cell growth, suggesting potential for further development as anticancer agents .
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the efficacy of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine as a herbicide. The results indicated effective control over target weed species with minimal impact on crop yield, highlighting its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Alkyl Group Modifications
- 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1343253-46-2): Structural Difference: Methyl group at the 1-position instead of ethyl at the 4-position. ~3.2 for ethyl) . Molecular Weight: 258.14 g/mol vs. 272.18 g/mol for the target compound .
4-Ethyl-1H-pyrazol-3-amine oxalate :
Aromatic Ring Modifications
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine (CAS 246863-97-8) :
3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-amine (CAS 1187057-59-5) :
Electronic and Physicochemical Properties
Table 1: Key Properties of Selected Pyrazole Derivatives
*logP values estimated via computational methods (e.g., DFT in ).
Biological Activity
The compound 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives have been explored for their potential in medicinal chemistry, particularly in the development of anti-inflammatory, antibacterial, and antiviral agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine is . The structural features include a bromothiophene moiety and an ethyl group attached to the pyrazole ring, which are critical for its biological activity.
Biological Activity Overview
The biological activity of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine has been evaluated through various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
2. Anticancer Activity
Research indicates that 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine may possess anticancer properties. A study involving a series of pyrazole derivatives reported that modifications at the thiophene position enhanced cytotoxicity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives.
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| R1 (Pyrazole) | Ethyl vs Methyl | Ethyl enhances activity |
| R2 (Thiophene) | Bromine presence | Increases potency against cancer cells |
The presence of bromine at the thiophene ring has been linked to increased lipophilicity, which may improve membrane permeability and enhance biological activity.
Case Study 1: Anti-inflammatory Effects
In a controlled study, 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine was tested against lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines. The IC50 values indicated that it exhibits potent cytotoxicity, with mechanisms involving mitochondrial dysfunction and apoptosis induction confirmed through flow cytometry analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
